molecular formula C10H13NO2 B3019095 2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol CAS No. 1935184-31-8

2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol

Cat. No. B3019095
CAS RN: 1935184-31-8
M. Wt: 179.219
InChI Key: VGSOENFWBJFWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol” is a benzoxazepine derivative . Benzoxazepine derivatives are interesting heterocyclic compounds due to their wide spectrum of biological activities .


Synthesis Analysis

While specific synthesis methods for “2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol” were not found, benzoxazepine derivatives have been synthesized by a variety of methods . For instance, a preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves reductive ring expansion of 4-chromanone and 4-thiochromanone oximes .

Scientific Research Applications

Anticancer Activity

Benzoxazepine derivatives, including 2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol, have been synthesized and evaluated for their anticancer properties . These compounds have shown potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . They induced cell cycle arrest in the G2/M phase and displayed limited toxicity against the noncancerous breast cell line, MCF-10A .

Synthesis Methods

Various methods have been used to synthesize benzoxazepine derivatives . These include microwave heating for synthesizing pyrimido-oxazepine analogs, cyclization of substituted isoindole derivatives to access isoindolo [1,4]benzoxazinones and isoindolo [1,5]benzoxazepines .

Design of Novel Anticancer Agents

In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs . The synthesized compounds showed moderate to excellent antiproliferative activity against cancer cells .

Anti-Implantation Activity

5- Substituted 2,3,4,5- Tetrahydro- 1-benzoxepine derivatives have been synthesized as novel antiimplantation agents . The synthesized compounds were evaluated for their anti-implantation activity in mature female Sprague-Dawley rats .

In Vitro Antiproliferative Activity

All compounds synthesized were evaluated for their antiproliferative activity in vitro against Hela, A549, HepG2, and MCF-7 cells .

Molecular Docking and MD Simulations

Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Moreover, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .

Future Directions

The future directions for research on “2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol” could include further exploration of its synthesis, chemical properties, and potential biological activities. Given the biological activities of related benzoxazepine derivatives , it could be interesting to investigate whether “2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol” has similar properties.

properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-7-9-8-3-1-2-4-10(8)13-6-5-11-9/h1-4,9,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSOENFWBJFWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.